

Chemical structure and properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate
Cat. No.:	B562350

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An In-depth Technical Guide to Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate**, a derivative of the crucial metabolic intermediate 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). While detailed experimental data for the methylated compound is limited in publicly accessible literature, this document compiles available information on its chemical structure and properties. To provide a thorough context for its potential applications, particularly in drug development, this guide also delves into the well-characterized role of its parent compound, DAHP, in the shikimate pathway—a vital metabolic route in microorganisms and plants, and a validated target for antimicrobial and herbicide development. This guide also presents a theoretical synthesis protocol and discusses the potential biological significance of the methyl glycoside modification.

Introduction

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a phosphorylated carbohydrate that is structurally related to 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). DAHP is the first committed intermediate in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds in bacteria, archaea, fungi, and plants.^{[1][2][3]} The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides.^[4]

The methylation of the anomeric hydroxyl group to form a methyl pyranoside suggests its potential use as a chemical probe or a more stable analog of DAHP for studying the enzymes of the shikimate pathway. This guide aims to consolidate the known information on **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate** and to provide a foundational understanding based on the extensive research conducted on its parent molecule, DAHP.

Chemical Structure and Properties

The precise, experimentally determined three-dimensional structure and detailed physicochemical properties of **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate** are not widely reported. However, based on its chemical name and the known structure of DAHP, its chemical structure can be confidently inferred.

Table 1: Chemical and Physical Properties of **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate** and its Parent Compound, DAHP.

Property	Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate	3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP)
CAS Number	91382-81-9	2627-73-8[1][5]
Molecular Formula	C ₈ H ₁₅ O ₁₀ P	C ₇ H ₁₃ O ₁₀ P[1][5]
Molecular Weight	302.17 g/mol	288.145 g/mol [1][5]
Canonical SMILES	Not available	C(C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O[1]
Physical State	Not specified (likely a solid)	Solid[1]
Solubility	Not specified (likely soluble in water)	Soluble in water
Melting Point	Not available	Not available
Boiling Point	Not available	Not available

Note: The properties for **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate** are based on information from chemical suppliers, as detailed experimental characterization is not readily available in the literature. Properties for DAHP are well-documented.

The Shikimate Pathway and the Role of DAHP

To understand the potential significance of **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate**, it is essential to comprehend the biological context of its parent compound, DAHP. DAHP is synthesized through the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), a reaction catalyzed by the enzyme DAHP synthase (DAHPS).[1][3] This is the first and rate-limiting step of the shikimate pathway.



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Caption: The initial steps of the Shikimate Pathway.

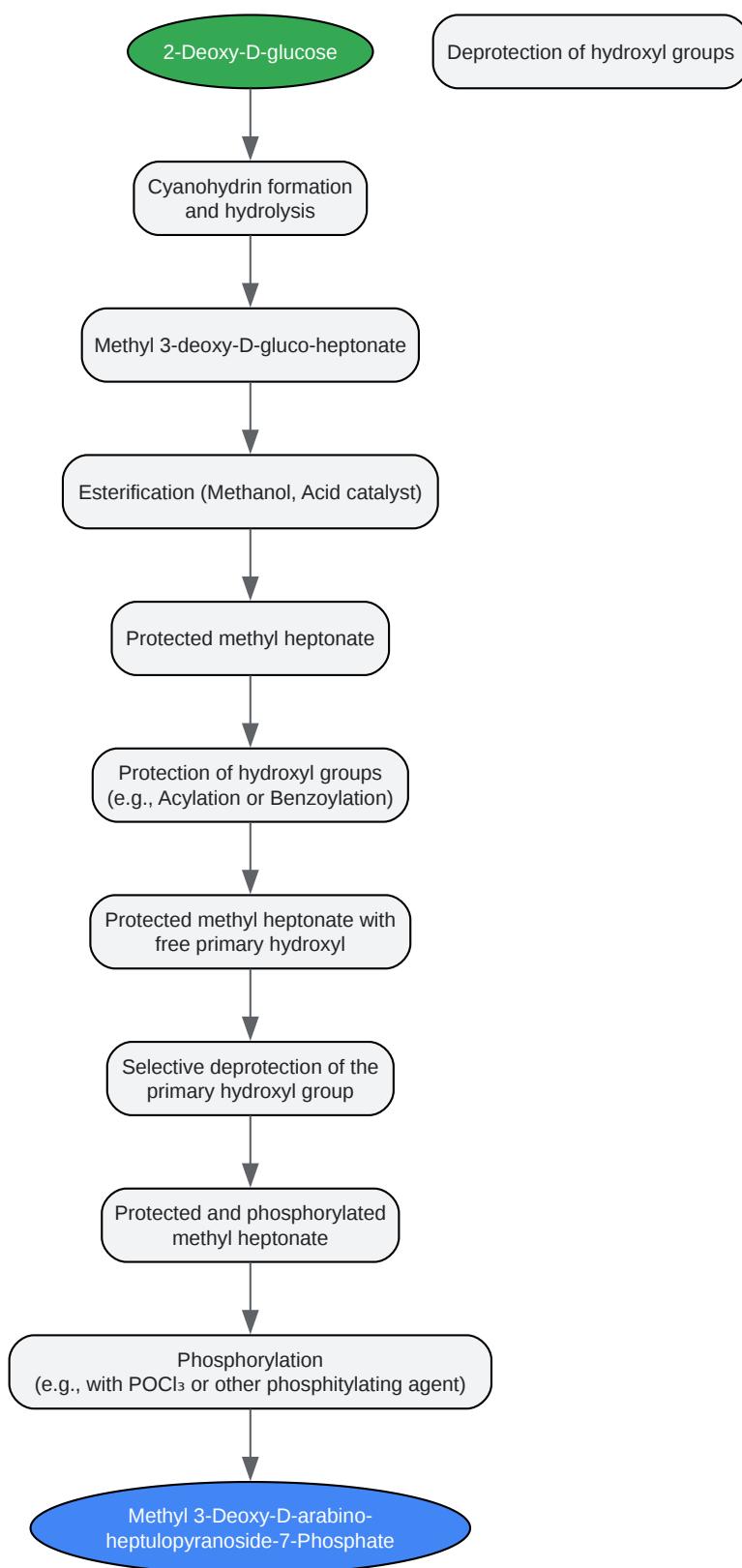
The subsequent steps involve the conversion of DAHP to 3-dehydroquinate (DHQ) by DHQ synthase, and then through a series of enzymatic reactions to chorismate, the common precursor for the three aromatic amino acids.[1]

Experimental Protocols

Due to the lack of specific published research on **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate**, detailed, validated experimental protocols for its synthesis and analysis are not available. However, a theoretical synthesis protocol can be proposed based on established organic chemistry principles.

Theoretical Synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

The synthesis of the target molecule would likely involve a multi-step process starting from a suitable precursor, such as 2-deoxy-D-glucose, as has been described for the synthesis of DAHP.[6] A plausible synthetic route is outlined below. It is crucial to note that this is a hypothetical pathway and would require experimental optimization.

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Caption: A plausible synthetic workflow for the target compound.

Step 1: Chain Elongation. Starting with 2-deoxy-D-glucose, a Kiliani-Fischer synthesis or a similar chain elongation method could be employed to introduce a seventh carbon atom.

Step 2: Methyl Glycoside Formation. The resulting heptose would be treated with methanol under acidic conditions (e.g., HCl in methanol) to form the methyl pyranoside. This reaction typically yields a mixture of anomers (α and β) which may require separation.

Step 3: Protection of Hydroxyl Groups. To selectively phosphorylate the primary hydroxyl group at C7, the other secondary hydroxyl groups would need to be protected. This is commonly achieved using protecting groups such as acetyl or benzyl ethers.

Step 4: Selective Deprotection (if necessary). If a protecting group strategy is used that also protects the primary hydroxyl, a selective deprotection step would be required.

Step 5: Phosphorylation. The free primary hydroxyl group at C7 would then be phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl_3) in the presence of a base, or a phosphoramidite-based method.

Step 6: Deprotection. Finally, the protecting groups on the secondary hydroxyls would be removed to yield the final product.

Purification and Characterization: Purification at each step would likely involve column chromatography. The final product would be characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , ^{31}P) and mass spectrometry (MS) to confirm its structure and purity.

Potential Biological Role and Applications

While the specific biological functions of **Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate** have not been detailed in the literature, its structural similarity to DAHP suggests several potential applications in research and drug development.

- Enzyme Inhibition Studies: The methyl glycoside may act as a competitive inhibitor of DAHP synthase or other enzymes in the shikimate pathway. The stability of the glycosidic bond compared to the open-chain form of DAHP might lead to different binding kinetics and inhibitory profiles.

- Chemical Probe: As a stable analog of DAHP, it could be used as a chemical probe to study the active site of DAHP synthase and other related enzymes. It could also be used in the development of assays for these enzymes.
- Drug Development Lead: The shikimate pathway is a validated target for drug development. Modifications to the core DAHP structure, such as the introduction of a methyl glycoside, could be a starting point for the design of novel inhibitors with improved pharmacological properties, such as increased cell permeability or metabolic stability.
- Glycobiology Research: As indicated by some suppliers, this compound is used in glycobiology research.^[7] This broad classification suggests it may be used in studies related to carbohydrate chemistry, enzyme-carbohydrate interactions, or as a reference standard.

Conclusion and Future Directions

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a compound of interest due to its close structural relationship to DAHP, a key player in the essential shikimate pathway. While there is a notable lack of detailed experimental data on the methylated derivative, this guide provides a comprehensive overview of its known properties and its likely chemical and biological context.

Future research should focus on the experimental validation of its synthesis, the thorough characterization of its physicochemical properties, and the investigation of its biological activity. In particular, studies on its interaction with DAHP synthase and other enzymes of the shikimate pathway would be invaluable for assessing its potential as a tool for research and as a lead compound in drug discovery efforts targeting this important metabolic route. The development of a robust and scalable synthetic protocol would be the first critical step in enabling these future investigations.

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- To cite this document: BenchChem. [Chemical structure and properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562350#chemical-structure-and-properties-of-methyl-3-deoxy-d-arabino-heptulopyranoside-7-phosphate>]

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